molecular formula C21H20Cl2N6 B600986 Losartan Impurity K CAS No. 1159977-26-0

Losartan Impurity K

Katalognummer: B600986
CAS-Nummer: 1159977-26-0
Molekulargewicht: 427.33
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Losartan Impurity K is a byproduct found in the synthesis of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Impurities in pharmaceuticals, such as this compound, are closely monitored and controlled due to their potential impact on drug safety and efficacy .

Wissenschaftliche Forschungsanwendungen

Losartan Impurity K is primarily studied in the context of pharmaceutical research. Its presence and concentration in drug formulations are critical for ensuring the safety and efficacy of Losartan. Analytical methods such as UPLC-MS/MS are employed to quantify this impurity in drug substances and products . Additionally, research into the impurity’s formation and mitigation strategies helps improve the overall quality of pharmaceutical manufacturing .

Wirkmechanismus

Target of Action

Losartan, the parent compound of Losartan Impurity K, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is found in many tissues and plays a crucial role in regulating blood pressure . Losartan’s affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .

Mode of Action

Losartan acts as a selective and competitive antagonist at the AT1 receptor . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by preventing angiotensin II from binding to the AT1 receptor . This interaction is reversible and has slow dissociation kinetics .

Biochemical Pathways

Losartan affects the renin-angiotensin system (RAS) . The formation of angiotensin II, a principal active hormone of this system, is catalyzed by the angiotensin I-converting enzyme (ACE) through proteolytic cleavage of angiotensin I . Losartan’s action on the sACE enzyme blocks its activity and intracellular signaling .

Pharmacokinetics

Losartan is rapidly absorbed following oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .

Result of Action

Losartan’s action results in the reduction of blood pressure . By blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II, losartan helps to lower blood pressure . It’s important to note that this compound, like other impurities, may have mutagenic properties . An in vitro study of Losartan potassium contaminated with Losartan azido impurity has tested positive in bacterial mutagenicity test .

Action Environment

The action, efficacy, and stability of Losartan can be influenced by various environmental factors. For instance, inappropriate storage conditions could increase the concentration of nitrosamine impurities over time to an unacceptable threshold . Furthermore, the presence of other drugs can alter the pharmacokinetics of Losartan . For example, when Losartan and Aprepitant are taken concomitantly, the pharmacokinetic parameters like half-life, Tmax, and the area under the curve for Aprepitant have been significantly affected .

Safety and Hazards

Losartan Impurity K should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also important to note that the presence of potentially mutagenic azido impurities in Losartan has been reported, and measures have been taken to ensure that any active substance containing these impurities above the acceptable level would not be released onto the market .

Zukünftige Richtungen

The presence of azido impurities in Losartan active substances is of high priority to the European Directorate for the Quality of Medicines & HealthCare (EDQM). The EDQM will take any necessary action on CEPs (e.g., suspension) when CEP holders are considered not to be fully engaged in meeting these objectives . This highlights the importance of ongoing research and development in this area to ensure the safety and efficacy of Losartan and its related formulations.

Biochemische Analyse

Biochemical Properties

Losartan Impurity K interacts with various enzymes and proteins. It is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . The interaction with these enzymes facilitates its conversion into active metabolites, contributing to its biochemical activity.

Cellular Effects

Studies on Losartan, the parent compound, have shown that it can suppress the inflammatory response in cells by inhibiting the MAPK and NF-κB pathways

Molecular Mechanism

Losartan, from which it is derived, works by blocking the action of angiotensin II at the AT1 receptor . This prevents the vasoconstrictive effect of angiotensin II, thereby lowering blood pressure . It’s possible that this compound may share a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A study on Losartan has shown that it has a high degree of stability and does not significantly change with repetitive administration .

Dosage Effects in Animal Models

Studies on Losartan have shown that it significantly decreased hepatic de novo lipogenesis in a murine model of non-alcoholic fatty liver disease (NAFLD) at a dose of 40 mg/kg/day .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . These enzymes facilitate its metabolism into active metabolites.

Vorbereitungsmethoden

The synthesis of Losartan Impurity K involves several steps, typically starting with the alkylation of a biphenyl compound. The process includes the use of reagents such as sodium azide and various solvents. The reaction conditions are carefully controlled to ensure the formation of the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

Analyse Chemischer Reaktionen

Losartan Impurity K undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Eigenschaften

IUPAC Name

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIPNNIJUARFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675798
Record name 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-26-0
Record name 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.